molecular formula C28H27NO4 B2640784 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid CAS No. 864932-96-7

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid

Cat. No.: B2640784
CAS No.: 864932-96-7
M. Wt: 441.527
InChI Key: DOJCXXJVUKJRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a phenylacetic acid moiety. The Fmoc group is commonly used in peptide synthesis as a protecting group for amines, which makes this compound particularly relevant in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the introduction of the phenylacetic acid moiety. The reaction conditions often require the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, allowing for the nucleophilic attack on the Fmoc chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-throughput techniques and continuous flow reactors can also enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Piperidine or other secondary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include deprotected amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Uniqueness

What sets 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid apart from similar compounds is its specific combination of the Fmoc-protected piperidine and phenylacetic acid moieties. This unique structure allows for specific applications in peptide synthesis and organic chemistry that may not be achievable with other similar compounds.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c30-27(31)26(19-8-2-1-3-9-19)20-14-16-29(17-15-20)28(32)33-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25-26H,14-18H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJCXXJVUKJRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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